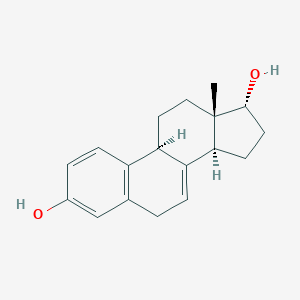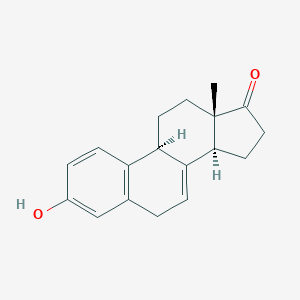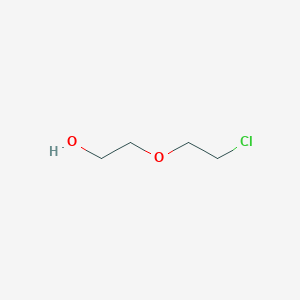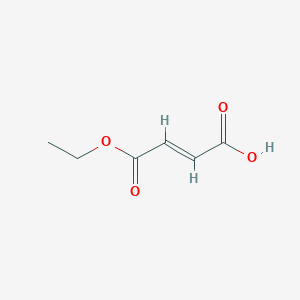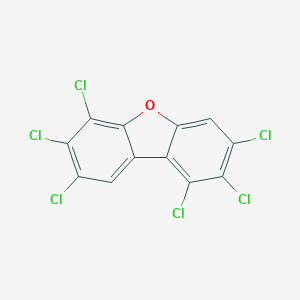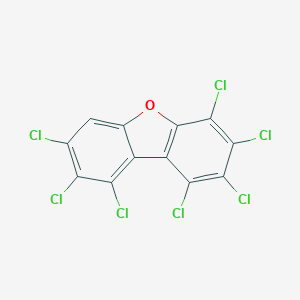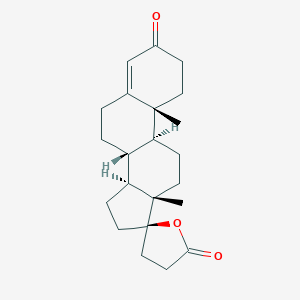
3-Oxopregn-4-en-21,17α-Carbolacton
Übersicht
Beschreibung
3-Oxopregn-4-ene-21,17alpha-carbolactone, also known as Aldone, SC-5233, 6,7-Dihydrocanrenone, and Spironolactone Impurity C, is a chemical compound with the molecular formula C22H30O3 . It has a molecular weight of 342.48 g/mol .
Synthesis Analysis
The synthesis of 3-Oxopregn-4-ene-21,17alpha-carbolactone involves a chiral molecule that has been synthesized by the ring-opening .Molecular Structure Analysis
The molecular structure of 3-Oxopregn-4-ene-21,17alpha-carbolactone is represented by the formula C22H30O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Oxopregn-4-ene-21,17alpha-carbolactone include a molecular weight of 342.5 g/mol. The compound has a density of 1.17g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
6,7-Dihydrocanrenon ist ein Zwischenprodukt bei der Synthese von Canrenon, einem Aldosteron-Antagonisten . Diese Verbindung ist entscheidend für die Produktion von Medikamenten, die Erkrankungen wie Herzinsuffizienz, Leberzirrhose und Bluthochdruck behandeln, indem sie die Wirkung des Hormons Aldosteron verhindern, das zu erhöhtem Blutdruck und Flüssigkeitsretention führen kann.
Diuretische Anwendungen
Als Diuretikum wird 6,7-Dihydrocanrenon verwendet, um die Diurese, die erhöhte Produktion von Urin, zu fördern . Dies ist besonders vorteilhaft bei Zuständen, die zu einer Flüssigkeitsüberlastung führen, wie z. B. Herzinsuffizienz, Nierenerkrankungen und bestimmte Lebererkrankungen.
Biochemische Forschung
In der Proteomikforschung werden 6,7-Dihydrocanrenon-Derivate als biochemische Werkzeuge verwendet, um Protein-Interaktionen und -Funktionen zu untersuchen . Die Fähigkeit der Verbindung, an bestimmte Proteine zu binden, macht sie wertvoll für das Verständnis biologischer Pfade und die Identifizierung potenzieller therapeutischer Ziele.
Analytisches Referenzmaterial
6,7-Dihydrocanrenon dient als hochwertiges Referenzmaterial in der analytischen Chemie, insbesondere bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden . Dies stellt die Genauigkeit und Zuverlässigkeit chemischer Analysen sicher, was in Forschung und Qualitätskontrolle unerlässlich ist.
Steroidhormonforschung
Die Verbindung wird zur Untersuchung von Steroidhormonen und ihren Rezeptoren verwendet . Ihre Struktur ähnelt natürlichen Steroidhormonen, was sie zu einem nützlichen Analogon für das Verständnis der Hormonwirkung und -regulation im Körper macht.
Umweltbelastungsstudien
Die Erforschung der Umweltbelastung durch Pharmazeutika beinhaltet häufig 6,7-Dihydrocanrenon aufgrund seiner Verwendung in medizinischen Behandlungen . Die Untersuchung seiner Abbauprodukte und seiner Persistenz in der Umwelt trägt dazu bei, potenzielle ökologische Risiken zu beurteilen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-Oxopregn-4-ene-21,17alpha-carbolactone, also known as 6,7-Dihydrocanrenone, is the aldosterone receptor . Aldosterone is a hormone that plays a crucial role in the regulation of blood pressure through the control of sodium and water balance in the body.
Mode of Action
6,7-Dihydrocanrenone acts as an aldosterone antagonist It binds to the aldosterone receptor and blocks the action of aldosterone, thereby inhibiting its effects
Pharmacokinetics
Given its chemical structure, it is likely to have a low water solubility , which could impact its bioavailability
Biochemische Analyse
Biochemical Properties
3-Oxopregn-4-ene-21,17alpha-carbolactone plays a significant role in biochemical reactions, particularly in the context of steroid metabolism. It interacts with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of steroids. This compound also binds to mineralocorticoid receptors, influencing the activity of aldosterone, a hormone involved in regulating sodium and potassium levels in the body . The interaction with these enzymes and receptors highlights the compound’s potential impact on steroid hormone pathways.
Cellular Effects
3-Oxopregn-4-ene-21,17alpha-carbolactone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mineralocorticoid receptor. This compound can modulate gene expression by acting as an antagonist to aldosterone, leading to changes in the expression of genes involved in electrolyte balance and blood pressure regulation . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in steroid biosynthesis.
Molecular Mechanism
The molecular mechanism of 3-Oxopregn-4-ene-21,17alpha-carbolactone involves its binding to mineralocorticoid receptors, where it acts as an antagonist. By inhibiting the binding of aldosterone to these receptors, the compound prevents the activation of downstream signaling pathways that regulate sodium and potassium levels . This inhibition leads to a decrease in the expression of genes involved in sodium reabsorption and potassium excretion, ultimately affecting electrolyte balance and blood pressure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxopregn-4-ene-21,17alpha-carbolactone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of mineralocorticoid receptor activity and changes in gene expression related to electrolyte balance.
Dosage Effects in Animal Models
The effects of 3-Oxopregn-4-ene-21,17alpha-carbolactone vary with different dosages in animal models. At lower doses, the compound effectively inhibits mineralocorticoid receptor activity without causing significant adverse effects . At higher doses, it can lead to toxicity, including electrolyte imbalances and renal dysfunction. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and physiological effects without causing harm.
Metabolic Pathways
3-Oxopregn-4-ene-21,17alpha-carbolactone is involved in several metabolic pathways, primarily those related to steroid metabolism. It interacts with cytochrome P450 enzymes, which are responsible for the hydroxylation and subsequent metabolism of steroid hormones . This interaction can affect the levels of various metabolites, influencing the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, 3-Oxopregn-4-ene-21,17alpha-carbolactone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its effects on mineralocorticoid receptors. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 3-Oxopregn-4-ene-21,17alpha-carbolactone is primarily within the cytoplasm, where it interacts with mineralocorticoid receptors . Post-translational modifications and targeting signals direct the compound to specific compartments within the cell, ensuring its effective binding to the receptors. This localization is crucial for its activity in modulating gene expression and cellular metabolism.
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBICEKKOYXZRG-WNHSNXHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875403 | |
| Record name | 6,7-Dihydrocanrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
976-70-5 | |
| Record name | Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=976-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydrocanrenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000976705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydrocanrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxopregn-4-ene-21,17α-carbolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-3,4-DIHYDRO-5H-SPIRO(ANDROST-4-ENE-17,2-FURAN)-3,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8TCN29OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



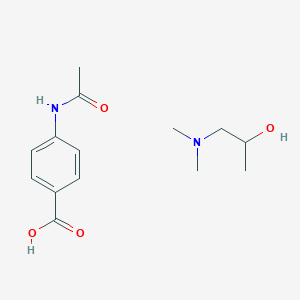

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)



